molecular formula C4H3N3O4 B046308 Violuric acid CAS No. 87-39-8

Violuric acid

Cat. No. B046308
CAS RN: 87-39-8
M. Wt: 157.08 g/mol
InChI Key: JMUJZTASUDOAGC-UHFFFAOYSA-N
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Description

Violuric acid is an organic compound with the formula HON=C(CONH)2CO . It crystallizes as a white or off-white monohydrate . The compound has attracted attention because its salts are deeply colored .


Synthesis Analysis

Violuric acid was prepared by Adolf Baeyer by the reaction of barbituric acid with nitrous acid . It can also be produced by the condensation of alloxan with hydroxylamine . A recent study tested an environmentally friendly solid-state synthesis pathway for synthesizing silver nanoparticles using Violuric acid as a novel reducing agent .


Molecular Structure Analysis

The molecular formula of Violuric acid is C4H3N3O4 . The InChI key is HRRVLSKRYVIEPR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Violuric acid readily deprotonates to give salts of the anion [ON=C(CONH)2CO]−, which are often deeply colored . It has been used in the past as an analytical reagent for spectrophotometric determination and titration of various metals and metal-ions .


Physical And Chemical Properties Analysis

Violuric acid is an off-white yellow or yellow cream solid . It is odorless and soluble in water (0.704 g/100 mL at 20 °C) and alcohols . It has a molar mass of 157.08 g/mol (anhydrous) and 175.10 g/mol (monohydrate) . The compound decomposes at its melting point of 247 °C .

Scientific Research Applications

Textile Dye Decolorization

Violuric acid is used as a mediator in the decolorization of synthetic textile dyes. It enhances the efficiency of laccase enzymes in breaking down complex dye molecules, making it a valuable agent in the treatment of textile wastewater .

Study of Chromic Phenomena

Researchers utilize violuric acid to study chromic phenomena, such as solvatochromism and crystallochromism. These studies are crucial for understanding the color-changing properties of materials, which have applications in various technological fields .

Organic Synthesis

Violuric acid plays a role in organic synthesis, particularly in the synthesis of π-extended flavins. These compounds are significant due to their potential applications in photocatalysis and as photosensitizers .

Supramolecular Complexes

In the field of supramolecular chemistry, violuric acid is known for forming brightly colored salts with metals. These complexes are studied for their potential use in creating hydrogen-bonded assemblies and as ligands in coordination compounds .

Electrochemical Delignification

Violuric acid is a mediator in electrochemical delignification processes. It catalyzes the removal of lignin from wood pulp, which is a critical step in the paper manufacturing process, making it more environmentally friendly .

Nanoparticle Synthesis

Recently, violuric acid has been employed as a novel reducing agent in the solid-state synthesis of silver nanoparticles. This method is considered environmentally friendly and produces nanoparticles with controlled size and shape .

Safety and Hazards

Violuric acid is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Violuric acid is an organic compound that has been identified as a redox mediator used in the laccase system . The primary target of violuric acid is the enzyme laccase, which is a type of oxidase that plays a crucial role in the oxidation of phenolic compounds .

Mode of Action

The interaction of violuric acid with laccase is based on its redox properties. Violuric acid acts as a mediator, facilitating the transfer of electrons from the substrate to the enzyme . This interaction results in the oxidation of the substrate and the reduction of the enzyme, thereby enabling the enzyme to continue its catalytic cycle .

Biochemical Pathways

The action of violuric acid primarily affects the biochemical pathways involving laccase. Laccase is involved in various biological processes, including lignin degradation, pigment biosynthesis, and detoxification . By acting as a redox mediator, violuric acid enhances the efficiency of these processes .

Pharmacokinetics

It is known that violuric acid is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of violuric acid’s action is the enhancement of laccase-mediated oxidation processes . This can lead to increased efficiency in the degradation of lignin and other phenolic compounds . Additionally, violuric acid and its derivatives have been used as analytical reagents for the spectrophotometric determination and titration of various metals and metal ions .

Action Environment

The action of violuric acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox potential of violuric acid . Additionally, the presence of other compounds, such as metals, can also influence the action of violuric acid

properties

IUPAC Name

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRVLSKRYVIEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058954
Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
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URL https://comptox.epa.gov/dashboard/DTXSID8058954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Violuric acid

CAS RN

87-39-8
Record name Violuric acid
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Record name Violuric acid
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Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
Source EPA Chemicals under the TSCA
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Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyiminobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584
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Record name VIOLURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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